molecular formula C26H27NO6 B395079 3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B395079
M. Wt: 449.5g/mol
InChI Key: QTQXCUKSGDAYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, a dimethylphenyl group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the dihydropyridine ring through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The benzodioxole and dimethylphenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, which can modulate calcium ion flow in cells. This interaction is crucial in various physiological processes, including muscle contraction and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine calcium channel blocker used in cardiovascular medicine.

    Felodipine: Similar to nifedipine and amlodipine, used for its vasodilatory effects.

Uniqueness

3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other dihydropyridine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H27NO6

Molecular Weight

449.5g/mol

IUPAC Name

diethyl 4-(1,3-benzodioxol-5-yl)-1-(2,5-dimethylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H27NO6/c1-5-30-25(28)19-13-27(21-11-16(3)7-8-17(21)4)14-20(26(29)31-6-2)24(19)18-9-10-22-23(12-18)33-15-32-22/h7-14,24H,5-6,15H2,1-4H3

InChI Key

QTQXCUKSGDAYPY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OCC)C4=C(C=CC(=C4)C)C

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OCC)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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